![molecular formula C29H30FN3O B14960695 [4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethylquinolin-1(2H)-yl](phenyl)methanone](/img/structure/B14960695.png)
[4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethylquinolin-1(2H)-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethyl-1,2-dihydroquinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzoyl group, a fluorophenyl-substituted piperazine moiety, and a dimethyl-substituted dihydroquinoline structure. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethyl-1,2-dihydroquinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the quinoline core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the benzoyl group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the piperazine moiety: The piperazine moiety can be attached through nucleophilic substitution reactions, where the quinoline derivative reacts with 1-(2-fluorophenyl)piperazine in the presence of a suitable base like potassium carbonate.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzoyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, sulfonating agents, typically under acidic or basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Applications De Recherche Scientifique
1-Benzoyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethyl-1,2-dihydroquinoline has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory, analgesic, and antipsychotic agent.
Industry: Utilized in the development of new materials, dyes, and as a precursor for the synthesis of other pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of 1-benzoyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethyl-1,2-dihydroquinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with receptors such as serotonin, dopamine, and adrenergic receptors, influencing neurotransmitter activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, and mood regulation, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzoyl-4-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2,2-dimethyl-1,2-dihydroquinoline
- 1-Benzoyl-4-{[4-(2-bromophenyl)piperazin-1-yl]methyl}-2,2-dimethyl-1,2-dihydroquinoline
- 1-Benzoyl-4-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-2,2-dimethyl-1,2-dihydroquinoline
Uniqueness
1-Benzoyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethyl-1,2-dihydroquinoline is unique due to the presence of the fluorophenyl group, which can enhance its pharmacological properties by increasing its lipophilicity and metabolic stability. This makes it a promising candidate for further drug development and research.
Propriétés
Formule moléculaire |
C29H30FN3O |
|---|---|
Poids moléculaire |
455.6 g/mol |
Nom IUPAC |
[4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2,2-dimethylquinolin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C29H30FN3O/c1-29(2)20-23(21-31-16-18-32(19-17-31)27-15-9-7-13-25(27)30)24-12-6-8-14-26(24)33(29)28(34)22-10-4-3-5-11-22/h3-15,20H,16-19,21H2,1-2H3 |
Clé InChI |
DHQFOBQVMGZXMH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC=C5F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B14960614.png)
![Ethyl 4-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate](/img/structure/B14960621.png)
![2-(4-chlorophenoxy)-2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B14960630.png)
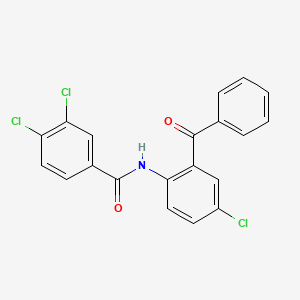
![N-(2-ethylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14960642.png)
![4-(acetylamino)-5-chloro-2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14960655.png)
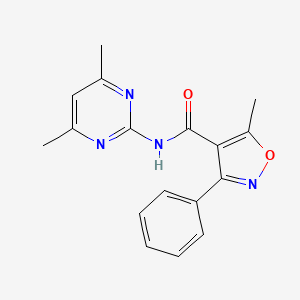
![2-methyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B14960665.png)
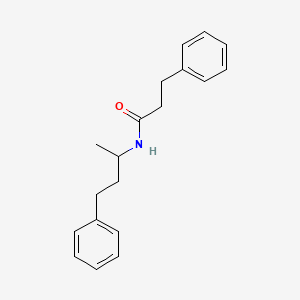
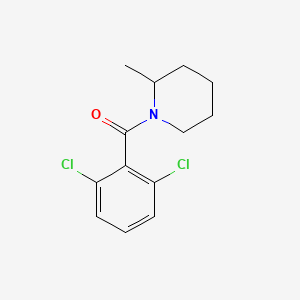
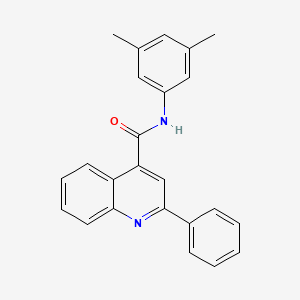
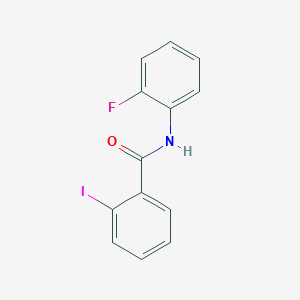
![9-acetyl-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14960711.png)
